![molecular formula C8H16ClN B1485195 2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride CAS No. 5913-86-0](/img/structure/B1485195.png)

2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride

Descripción general

Descripción

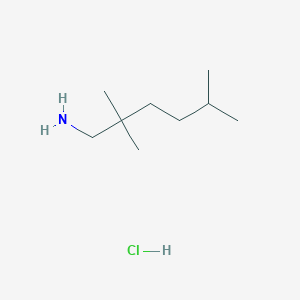

2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride, also known as 2-Propenylpiperidine Hydrochloride, is a chemical compound with a molecular formula of C7H14ClN. It is an organic compound with a molecular weight of 155.6 g/mol, and is composed of a piperidine ring with a propenyl group attached to the nitrogen atom at the ring's 3-position. 2-Propenylpiperidine Hydrochloride is a colorless, odorless, and crystalline solid that is soluble in water.

Aplicaciones Científicas De Investigación

Piperidine Derivatives in Medicine and Pharmacology

Parkinsonism Induced by Substances : A study highlighted the development of marked parkinsonism in individuals after using an illicit drug, pointing out the chemical MPTP, a substance related to piperidine derivatives, as a causative agent. This study underscores the neurotoxic potential of certain piperidine analogs (Langston et al., 1983).

Bioavailability Enhancement : Research on black pepper (Piper nigrum L.) and its nitrogen alkaloid called piperidine reveals its application in enhancing the bioavailability of iron (Fe) when co-administered, potentially benefiting physically active individuals by improving Fe absorption and addressing issues related to Fe deficiency (Fernández-Lázaro et al., 2020).

Cholinergic Secretory Mechanism : A study using piperidine, a nicotinic cholinergic receptor stimulator, demonstrated its significance in enhancing sleep-related and insulin-induced growth hormone secretion, shedding light on cholinergic pathways' role in physiological processes (Mendelson et al., 1981).

Mecanismo De Acción

Target of Action

The primary targets of 2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride are various types of cancer cells, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The compound interacts with these cells and affects their growth and proliferation.

Mode of Action

2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . It leads to the inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it reduces the level of Bcl-2 and increases the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells . Along with maintaining a high Bax:Bcl-2 ratio, it also down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle .

Result of Action

The result of the action of 2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride is the inhibition of cancer cell growth and proliferation. By interacting with its targets and affecting various biochemical pathways, the compound induces apoptosis in cancer cells, inhibits cell migration, and disrupts the cell cycle .

Propiedades

IUPAC Name |

2-[(E)-prop-1-enyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-5-8-6-3-4-7-9-8;/h2,5,8-9H,3-4,6-7H2,1H3;1H/b5-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCDNQQWJSUKBD-DPZBITMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Benzyloxy)ethyl]-3-fluoroazetidine hydrochloride](/img/structure/B1485112.png)

![3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride](/img/structure/B1485118.png)

![(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485126.png)

![4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride](/img/structure/B1485129.png)